molecular formula C7H12N2 B1267225 1-butyl-1H-pyrazole CAS No. 52096-24-9

1-butyl-1H-pyrazole

Cat. No. B1267225
CAS RN: 52096-24-9
M. Wt: 124.18 g/mol
InChI Key: FMPJPCHSXGNEMD-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazole is a compound with the molecular formula C7H12N2. It has a molecular weight of 124.19 and its IUPAC name is 1-butyl-1H-pyrazole . It is a liquid at room temperature .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .


Physical And Chemical Properties Analysis

1-Butyl-1H-pyrazole is a liquid at room temperature .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Anticancer Agents

1-Butylpyrazole derivatives have been extensively studied for their biological activities. They exhibit a range of pharmacological properties, including antimicrobial and anticancer effects. The pyrazole ring is a common motif in several pharmaceuticals due to its ability to interact with various biological targets .

Agriculture: Pesticides and Plant Growth Regulators

In agriculture, 1-butylpyrazole derivatives serve as potent pesticides and plant growth regulators. Their structural versatility allows for the design of compounds that can selectively target pests while being safe for crops .

Organic Synthesis: Building Blocks for Complex Molecules

The pyrazole moiety is a valuable building block in organic synthesis. It can be used to construct more complex molecules, including natural products and polymers, which have diverse applications in materials science and drug development .

Coordination Chemistry: Ligands for Metal Complexes

1-Butylpyrazole acts as a ligand in coordination chemistry, forming complexes with various metals. These complexes are crucial in catalysis and have applications in industrial processes such as polymerization and oxidation reactions .

Analytical Chemistry: Sensors and Indicators

Due to its nitrogen-containing heterocyclic structure, 1-butylpyrazole can be utilized in analytical chemistry as a component of sensors and indicators. It can help in the detection of ions or molecules, playing a significant role in environmental monitoring and diagnostics .

Material Science: Functional Materials and Conductive Polymers

The electronic properties of pyrazole derivatives make them suitable for use in functional materials, such as conductive polymers and organic semiconductors. These materials are integral to the development of electronic devices, including solar cells and LEDs .

Mechanism of Action

While the specific mechanism of action for 1-butyl-1H-pyrazole is not mentioned in the search results, pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

The safety data sheet for 1-butyl-1H-pyrazole indicates that it should be stored sealed in a dry room at normal temperature . The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 .

Future Directions

Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-butylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPJPCHSXGNEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200082
Record name n-Butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-1H-pyrazole

CAS RN

52096-24-9
Record name n-Butylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-butyl-1H-pyrazole interact with bovine lactoferrin?

A: The research article focuses on the crystallographic structure of the complex formed between 1-butyl-1H-pyrazole-5-carboxylic acid and the C-lobe of bovine lactoferrin. [] While it doesn't explicitly detail the interaction mechanism, the study elucidates the binding site and provides structural insights at a resolution of 1.38 Å. This suggests that 1-butyl-1H-pyrazole-5-carboxylic acid likely interacts with specific amino acid residues within the binding pocket of bovine lactoferrin's C-lobe. Further studies would be needed to determine the exact nature of these interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces.

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